molecular formula C16H12BrNO4 B303252 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No. B303252
M. Wt: 362.17 g/mol
InChI Key: DAXBYPGHFZNXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BDMBO, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BDMBO is a benzoxazine derivative that exhibits a unique set of properties that make it a valuable tool in various fields of research, including biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not well understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. This results in the irreversible inactivation of the enzyme, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of disease and for developing new drugs that target specific cellular pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes. However, one of the limitations of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, including the development of new synthetic methods for its production, the identification of new targets for its inhibitory activity, and the investigation of its potential applications in drug development. Additionally, the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in animal models may provide valuable insights into its physiological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is the reaction between 3-bromophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as boron trifluoride etherate. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.

Scientific Research Applications

2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is in the field of biochemistry, where it has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. This makes 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes.

properties

Product Name

2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

2-(3-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-4-3-5-10(17)6-9/h3-8H,1-2H3

InChI Key

DAXBYPGHFZNXQI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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